molecular formula C10H10O2 B196252 5-Acetyl-2,3-dihydrobenzo[b]furan CAS No. 90843-31-5

5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No.: B196252
CAS No.: 90843-31-5
M. Wt: 162.18 g/mol
InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
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Description

5-Acetyl-2,3-dihydrobenzo[b]furan: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by the presence of an acetyl group at the 5-position and a dihydrobenzo[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method for synthesizing 5-Acetyl-2,3-dihydrobenzo[b]furan involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Industrial Production: Industrial production methods for this compound often involve large-scale chemical synthesis using similar reagents and conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Acetyl-2,3-dihydrobenzo[b]furan can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Halogens, nitric acid

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 5-Acetyl-2,3-dihydrobenzo[b]furan is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical manufacturing processes is well-recognized .

Mechanism of Action

The mechanism of action of 5-Acetyl-2,3-dihydrobenzo[b]furan involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2,3-dihydrobenzo[b]furan is unique due to its specific acetylation at the 5-position and the presence of a dihydrobenzo[b]furan core. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVUJVASBDVNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238304
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-31-5
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090843315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90843-31-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of acetyl chloride (1.64 mL, 23.0 mmol, 1.3 equivalents) in methylene chloride (30 mL) was added stannic chloride (2.49 mL, 21.3 mmol, 1.2 equivalents), maintaining the temperature below 5° C. The solution was stirred 15 minutes at 0° C., and then a solution of 2,3-dihydrofuran (2.00 mL, 17.7 mmol) in methylene chloride (5 mL) was added dropwise while maintaining the temperature below 8° C. The dark red solution was stirred 1 hour at 2° C. and then poured into 50 mL of ice water. The reaction was stirred an additional 30 minutes, and the layers were separated. The organic layer was washed with water and aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on 150 g silica gel, eluting with 18% ethyl acetate in hexanes. The solvents were removed under reduced pressure to yield the title compound (2.68 g, 93%) as a yellow solid.
Quantity
1.64 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of 12 g [100 mmole) 2,3-dihydrobenzofuran in 80 ml carbon disulfide was added in portions 30 g (225 mmole) anhydrous aluminum chloride. The mixture was heated at reflux and 18.9 ml (200 mmole) acetic anhydride was slowly added. Refluxing was continued for one hour after the addition was completed. Carbon disulfide was then removed by distillation and the residue was cooled in ice. Cracked ice (100 ml) was slowly added, the reaction mixture was acidified to pH 1 and diluted with water (100 ml) and extracted with ethyl ether (2×250 ml). The extracts were dried (Na2SO4) .and the ether evaporated. The residual oil was purified pn a column of silica gel (600 ml), eluting with 9:1 (v/v) hexane/ethyl acetate, then with a 4:1 (v/v) mixture of the same solvents, and finally with a 2:1 mixture. The product fractions were combined and evaporated to obtain the desired product as an oil; 1H-NMR(CDCl3)ppm(delta): 2.4 (s, 3H), 3.2 (t, 2H), 4.6 (t, 2H), 6.7 (d, 1H), 7.7 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2,3-dihydrobenzofuran (5.0 g) in dichloromethane (30 ml) at -10° C. was slowly added a solution of acetyl chloride (5.9 ml) and anhydrous aluminum chloride (5.5 g) in dichloromethane (30 ml) while keeping the temperature below -6° C. After addition of the 2,3-dihydrobenzofuran was completed, the reaction mixture was stirred for 10 minutes at -10° C. The reaction mixture was then added to an ice/hydrochloric acid mixture which was extracted with dichloromethane. The combined dichloromethane extracts were washed with water and dilute sodium hydroxide, the organic layer dried over sodium sulfate and evaporated. The resulting residue was recrystallized from hexane to give 5-acetyl-2,3-dihydrobenzofuran, m.p.--56°-57° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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